molecular formula C11H17NO3 B7554799 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid

3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid

Cat. No. B7554799
M. Wt: 211.26 g/mol
InChI Key: HUGPJWITGDQGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of the neurotransmitter glutamate and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid acts as a competitive antagonist at the NMDA receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid can enhance long-term potentiation and improve memory function. 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has also been shown to modulate the activity of other neurotransmitter systems, including acetylcholine and dopamine.
Biochemical and Physiological Effects
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the central nervous system, 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has been shown to modulate the activity of the immune system and to have anti-inflammatory effects. 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has also been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has several advantages for lab experiments, including its high purity and well-characterized effects on the central nervous system. However, 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid also has some limitations, including its relatively high cost and the need for specialized equipment to study its effects on the NMDA receptor.

Future Directions

Future research on 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid could focus on its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, research could explore the potential use of 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid as a tool for studying synaptic plasticity and memory formation. Finally, research could investigate the potential applications of 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid in the treatment of cancer and other diseases.

Synthesis Methods

3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid can be synthesized using a variety of methods, including the reaction of L-glutamic acid with 2,5-dioxopiperazine and 2-methyl-2-butene. Another method involves the reaction of L-glutamic acid with acryloyl chloride and piperidine. Both methods have been shown to yield high purity 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid.

Scientific Research Applications

3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on the central nervous system, including enhancing long-term potentiation, increasing the release of acetylcholine, and modulating the activity of NMDA receptors. 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-(1-prop-2-enoylpiperidin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-10(13)12-8-4-3-5-9(12)6-7-11(14)15/h2,9H,1,3-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGPJWITGDQGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCCC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid

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